molecular formula C19H20N2O6S B11240400 N-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11240400
M. Wt: 404.4 g/mol
InChI Key: RFWPTFAQCNSNBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that features a benzodioxole moiety, a methanesulfonyl group, and a benzoxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursorsThe final step often involves the formation of the benzoxazepine ring through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved can vary depending on the biological context and the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its benzodioxole moiety and methanesulfonyl group contribute to its potential as a versatile intermediate in organic synthesis and its promising therapeutic applications.

Properties

Molecular Formula

C19H20N2O6S

Molecular Weight

404.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C19H20N2O6S/c1-28(23,24)21-9-8-17(27-15-5-3-2-4-14(15)21)19(22)20-11-13-6-7-16-18(10-13)26-12-25-16/h2-7,10,17H,8-9,11-12H2,1H3,(H,20,22)

InChI Key

RFWPTFAQCNSNBQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(OC2=CC=CC=C21)C(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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